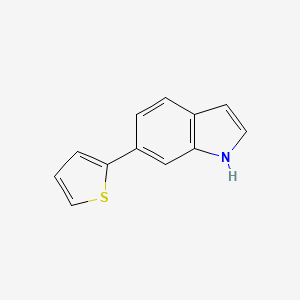

6-thiophen-2-yl-1H-indole

Description

Properties

IUPAC Name |

6-thiophen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGQIOEKNMYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455792 | |

| Record name | 6-thiophen-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243972-30-7 | |

| Record name | 6-thiophen-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-thiophen-2-yl-1H-indole

This technical guide provides a comprehensive overview of the known chemical and physical properties of 6-thiophen-2-yl-1H-indole, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide combines computed data from reliable sources with general knowledge of related chemical structures.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models, as experimental determination has not been widely reported in the literature.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NS | PubChem[1] |

| Molecular Weight | 199.27 g/mol | PubChem[1] |

| IUPAC Name | 6-(thiophen-2-yl)-1H-indole | PubChem[1] |

| CAS Number | 243972-30-7 | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C1C3=CC=CS3)C=CN2 | PubChem[1] |

| InChI | InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | PubChem[1] |

| InChIKey | KIHGQIOEKNMYHK-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

| Computed Exact Mass | 199.04557046 | PubChem[1] |

| Computed Monoisotopic Mass | 199.04557046 | PubChem[1] |

| Computed Topological Polar Surface Area | 15.8 Ų | PubChem[1] |

| Computed Heavy Atom Count | 14 | PubChem[1] |

Note: The above data are computationally derived and have not been experimentally verified in publicly available literature.

Spectral Data

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on common organic chemistry reactions for the formation of biaryl compounds, such as the Suzuki coupling reaction.

Proposed Synthetic Workflow: Suzuki Coupling

A potential method for the synthesis of this compound is the Suzuki coupling of a protected 6-bromo-1H-indole with 2-thienylboronic acid.

Detailed Hypothetical Protocol:

-

Protection of 6-bromo-1H-indole:

-

Dissolve 6-bromo-1H-indole in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for example, sodium hydride (NaH), portion-wise at 0 °C.

-

Introduce a protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting N-Boc-6-bromo-1H-indole by column chromatography.

-

-

Suzuki Coupling Reaction:

-

Combine N-Boc-6-bromo-1H-indole, 2-thienylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a reaction vessel.

-

Add a solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield N-Boc-6-thiophen-2-yl-1H-indole.

-

-

Deprotection:

-

Dissolve the N-Boc-6-thiophen-2-yl-1H-indole in a suitable solvent like dichloromethane (DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction for the removal of the Boc group.

-

Upon completion, neutralize the acid, extract the product, and purify by column chromatography or recrystallization to obtain the final product, this compound.

-

Disclaimer: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvents, catalysts, bases, temperatures, and reaction times, would require optimization.

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the thiophene-indole scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have shown a range of biological activities, including anticancer and anti-HIV properties.

For instance, studies on derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have demonstrated potential as anticancer agents against human colorectal carcinoma (HCT-116) cells. The proposed mechanism involves the induction of cell cycle arrest. Furthermore, other derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.

Given the activities of related compounds, it is plausible that this compound could be a subject of interest for screening in various therapeutic areas. A generalized potential signaling pathway for anticancer activity, based on related compounds, is presented below.

This diagram illustrates a hypothetical mechanism where a thiophene-indole compound interacts with an intracellular target, leading to modulation of signaling pathways that control cell cycle progression and apoptosis, ultimately resulting in the inhibition of cancer cell proliferation.

Conclusion

This compound is a compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and materials science. While a significant amount of computed data is available, there is a notable lack of experimentally determined properties and detailed biological studies. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this molecule. Further experimental work is necessary to validate the computed data and to fully elucidate the chemical and biological profile of this compound.

References

In-depth Technical Guide: 6-thiophen-2-yl-1H-indole

CAS Number: 243972-30-7

This technical guide provides a comprehensive overview of 6-thiophen-2-yl-1H-indole, a heterocyclic compound of interest to researchers and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both an indole and a thiophene ring system. These structural features are prevalent in many biologically active compounds.[1][2] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 243972-30-7 | [3] |

| Molecular Formula | C₁₂H₉NS | [3] |

| Molecular Weight | 199.27 g/mol | [3] |

| IUPAC Name | 6-(thiophen-2-yl)-1H-indole | [3] |

| Canonical SMILES | C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3 | [3] |

| InChI | InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | [3] |

| InChIKey | KIHGQIOEKNMYHK-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of this compound can be achieved through various synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient approach. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of aryl-substituted indoles via Suzuki-Miyaura coupling is as follows:

Materials:

-

6-Bromo-1H-indole (or other suitable halogenated indole precursor)

-

Thiophen-2-ylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, DME, toluene, ethanol/water mixture)

Procedure:

-

To a reaction vessel, add 6-bromo-1H-indole (1 equivalent), thiophen-2-ylboronic acid (1.2-1.5 equivalents), and a suitable base (2-3 equivalents).

-

Add the chosen solvent system to the vessel.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura cross-coupling workflow.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show signals corresponding to the protons on both the indole and thiophene rings. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole and thiophene rings would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituent.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by their hybridization and electronic environment.

Expected Mass Spectrum:

The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (199.27 g/mol ). Fragmentation patterns would likely involve the cleavage of the bond between the indole and thiophene rings.

Expected IR Spectrum:

The IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring may be observed in the fingerprint region.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the thiophene-indole scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and antiviral properties.[4]

Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against various cancer cell lines.[4] For instance, certain derivatives have been shown to induce cell cycle arrest and apoptosis in human colon carcinoma (HCT-116) cells.[4] The proposed mechanism of action for some of these compounds involves the downregulation of oncogenic microRNAs and key signaling molecules like IL-6 and c-Myc.[4]

Additionally, other derivatives of 2-(thiophen-2-yl)-1H-indole have been investigated as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus.

Hypothesized Signaling Pathway for Anticancer Activity:

Based on the activity of related compounds, a potential signaling pathway for the anticancer effects of this compound could involve the modulation of cell cycle regulatory proteins and apoptosis-related factors.

Hypothesized anticancer signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through established methods like the Suzuki-Miyaura cross-coupling. While specific biological data for this particular isomer is still emerging, the known activities of related thiophene-indole derivatives suggest its potential as an anticancer or antiviral agent. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Properties of 6-thiophen-2-yl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, characterization, and potential biological activities of 6-thiophen-2-yl-1H-indole. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring an indole scaffold substituted with a thiophene ring at the 6-position.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 6-(thiophen-2-yl)-1H-indole | PubChem[1] |

| Chemical Formula | C₁₂H₉NS | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C1C3=CC=CS3)C=CN2 | PubChem[1] |

| CAS Number | 243972-30-7 | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems and for guiding drug design and development processes.

Table 2: Computed Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 199.27 | g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] | |

| Rotatable Bond Count | 1 | PubChem[1] | |

| Exact Mass | 199.04557046 | Da | PubChem[1] |

| Polar Surface Area | 44.0 | Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds.

This protocol outlines the synthesis of this compound from 6-bromo-1H-indole and 2-thienylboronic acid.

Materials:

-

6-bromo-1H-indole

-

2-thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 6-bromo-1H-indole (1.0 mmol), 2-thienylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C under a nitrogen or argon atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | Signals corresponding to the indole and thiophene protons. The indole NH proton is expected as a broad singlet. Aromatic protons will appear in the range of δ 6.5-8.0 ppm. |

| ¹³C NMR (in CDCl₃) | Resonances for all 12 carbon atoms. The chemical shifts will be characteristic of the indole and thiophene ring systems. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (199.0456 m/z). |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on closely related 2-(thiophen-2-yl)-1H-indole derivatives has demonstrated significant anticancer activity. These compounds have been shown to induce cell cycle arrest and apoptosis in human colon cancer cells (HCT-116).[2][3]

The proposed mechanism of action involves the modulation of key signaling molecules. Specifically, derivatives of 2-(thiophen-2-yl)-1H-indole have been observed to cause:

-

Upregulation of tumor suppressor microRNAs: an increase in the expression of miR-30C and miR-107.[2][3]

-

Downregulation of oncogenic factors: a decrease in the levels of miR-25, Interleukin-6 (IL-6), and the proto-oncogene c-Myc.[2][3]

The downregulation of IL-6 is particularly noteworthy as it is a key cytokine involved in inflammation and cell proliferation, often acting through the JAK-STAT and MAPK signaling pathways.[4][5] The reduction in c-Myc, a critical regulator of cell growth and proliferation, further supports the potential of this molecular scaffold in cancer therapy.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is accessible through well-established methods like the Suzuki-Miyaura coupling. The preliminary biological data on related compounds suggest a mechanism of action involving the modulation of critical signaling pathways that control cell proliferation and survival. Further investigation into the specific biological targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. origene.com [origene.com]

- 5. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Thiophen-2-yl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 6-thiophen-2-yl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide focuses on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, which represent the most efficient and versatile methods for this transformation.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound predominantly relies on the formation of a carbon-carbon bond between the C6 position of an indole ring and the C2 position of a thiophene ring. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high yields and good functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a 6-haloindole (such as 6-bromo-1H-indole or 6-iodo-1H-indole) with thiophene-2-boronic acid or its corresponding boronate esters.

Reaction Scheme:

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. A variety of phosphine ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Stille Coupling

The Stille coupling offers an alternative pathway, utilizing an organotin reagent. This reaction involves the coupling of a 6-haloindole with a 2-stannylthiophene, such as 2-(tributylstannyl)thiophene. While effective, the toxicity of organotin compounds is a significant consideration for this method.[1]

Reaction Scheme:

Similar to the Suzuki coupling, the selection of the palladium catalyst and reaction conditions is critical for achieving high yields.

Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki cross-coupling of 5-bromoindazoles with 2-thiopheneboronic acid.[2]

Experimental Workflow:

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 70-90% | [2] |

| Reaction Time | 2-4 hours | [2] |

| Temperature | 80 °C | [2] |

| Catalyst Loading | 5 mol% | [2] |

Protocol 2: Synthesis of this compound via Stille Coupling

This protocol is based on general Stille coupling procedures.[3]

Experimental Workflow:

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 60-80% | [3] |

| Reaction Time | 12-24 hours | [3] |

| Temperature | 110 °C | [3] |

| Catalyst Loading | 5 mol% | [3] |

Spectroscopic Characterization (Predicted)

The following are predicted NMR chemical shifts for this compound based on the analysis of similar structures. Actual experimental values may vary.

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1 (br s, 1H, NH), 7.7-7.2 (m, 7H, Ar-H), 6.5 (m, 1H, indole H-3).

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~145, 136, 128, 127, 125, 124, 122, 121, 120, 111, 103.

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is generally preferred due to the lower toxicity of the boronic acid reagents compared to the organostannanes used in the Stille coupling. The provided protocols and estimated quantitative data offer a solid foundation for the successful synthesis of this target molecule in a research and development setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-thiophen-2-yl-1H-indole

For: Researchers, Scientists, and Drug Development Professionals

Introduction

6-thiophen-2-yl-1H-indole is a heterocyclic organic compound featuring a bicyclic indole core linked to a thiophene ring. This structural motif is of significant interest in medicinal chemistry, as both indole and thiophene moieties are present in numerous biologically active molecules. The combination of these two pharmacophores suggests potential applications in various therapeutic areas, including oncology and infectious diseases. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of the potential biological significance of this class of compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this compound is limited in publicly available literature, a combination of computed data and information on structurally related compounds provides valuable insights.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties for this compound. It is important to note that these are theoretical predictions and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NS | PubChem[1] |

| Molecular Weight | 199.27 g/mol | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 199.04557046 Da | PubChem[1] |

| Topological Polar Surface Area | 44 Ų | PubChem[1] |

| Melting Point | 200-205 °C (for a related derivative) | ARPI[2] |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available |

Note: The melting point provided is for the related compound (6-(Thiophen-2-yl)-1H-indol-3-yl) (3,4,5-trimethoxyphenyl) methanone and should be considered as an estimate.[2]

Experimental Protocols

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard protocols for key measurements.

Melting Point Determination

The melting point is a key indicator of a compound's purity.

Protocol: Capillary Melting Point Determination [3][4]

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[3]

-

-

Measurement:

-

Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Immerse the thermometer and attached capillary tube in a heating bath (e.g., oil bath) or place it in a melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

-

Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).

-

For accuracy, it is recommended to perform an initial rapid determination to find the approximate melting point, followed by at least two more careful measurements.

-

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing a drug's bioavailability.

Protocol: Shake-Flask Method for Thermodynamic Solubility [5][6]

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

The buffer should be relevant to the biological system of interest.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 12-24 hours) to ensure equilibrium is reached between the solid and dissolved compound.[5]

-

-

Sample Analysis:

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Quantify the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

-

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Protocol: Potentiometric Titration [7]

-

Sample Preparation:

-

Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

-

Prepare a solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.

-

-

Titration:

-

Calibrate a pH meter using standard buffers.

-

Immerse the pH electrode in the sample solution.

-

If the compound is a base, titrate with the strong acid. If it is an acid, titrate with the strong base.

-

Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

-

Perform at least three titrations to ensure the reliability of the results.[7]

-

Biological Context and Potential Signaling Pathways

While specific biological activity and signaling pathway data for this compound are not extensively documented, the thiophene-indole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[8][9]

Potential Therapeutic Applications

-

Anticancer Activity: Derivatives of 2-(thiophen-2-yl)-1H-indole have demonstrated cytotoxic effects against human colorectal carcinoma (HCT-116) cells. The proposed mechanism involves the induction of cell cycle arrest at the S and G2/M phases and the modulation of oncogenic microRNAs (miR-25) and tumor suppressors (miR-30C, miR-107).[10][11] Other indole derivatives are known to act as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.[12][13]

-

Antimicrobial Activity: The benzothiophene-indole framework has been investigated for its potential to combat antimicrobial resistance. One proposed mechanism is the inhibition of bacterial pyruvate kinase, a crucial enzyme in glycolysis, leading to metabolic disruption and cell death.[14] Thiophene derivatives have also shown activity against drug-resistant Gram-positive and Gram-negative bacteria.[15][16]

Investigational Workflow for a Novel Compound

Given the lack of specific signaling pathway information for this compound, a logical experimental workflow is necessary to elucidate its biological activity. The following diagram illustrates a typical cascade of experiments for a novel compound of this nature.

Caption: Experimental workflow for characterizing a novel compound.

Conclusion

This compound represents a molecule of interest for drug discovery, building upon the established biological activities of its constituent indole and thiophene scaffolds. While comprehensive experimental data for this specific compound is not yet widely available, computational predictions and data from related analogs provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a systematic approach to rigorously characterizing its physicochemical properties, which is an indispensable step in the drug development pipeline. Future research should focus on obtaining precise experimental measurements for properties such as solubility and pKa, and on elucidating the specific biological targets and signaling pathways through which this compound and its derivatives may exert therapeutic effects.

References

- 1. This compound | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

6-Thiophen-2-yl-1H-indole: A Technical Guide to Solubility Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility of 6-thiophen-2-yl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering a robust experimental methodology for its determination, alongside an exploration of its potential biological context.

Predicted Solubility Profile

The structure of this compound, featuring both a polar indole nucleus capable of hydrogen bonding and a lipophilic thiophene ring, suggests a solubility profile that will be highly dependent on the solvent system. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit greater solubility in polar aprotic and moderately polar organic solvents, with limited solubility in highly non-polar solvents and aqueous media.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polar nature of DMSO can effectively solvate the indole moiety. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of disrupting intermolecular forces in the solid compound. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting with the indole N-H group. |

| Ethanol | Moderate | Similar to methanol, but its slightly larger alkyl chain may slightly decrease polarity. | |

| Non-Polar | Hexanes | Low | As highly non-polar solvents, hexanes are unlikely to effectively solvate the more polar indole structure. |

| Halogenated | Dichloromethane (DCM) | Moderate to High | DCM can effectively solvate a wide range of organic compounds. |

| Aqueous | Water | Low | The hydrophobic thiophene and indole rings are expected to limit solubility in water. Thiophene itself is insoluble in water.[1][2] |

| Phosphate-Buffered Saline (PBS) | Low | Similar to water, with the salt content unlikely to significantly enhance the solubility of this organic compound. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps for determining the solubility of this compound in various solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., as listed in Table 1)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. It is crucial to have undissolved solid remaining at the end of the experiment to ensure a saturated solution has been achieved.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

-

Quantification by HPLC

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

-

HPLC Analysis:

-

Analyze the standard solutions by HPLC to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

Spectroscopic Data for 6-thiophen-2-yl-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 6-thiophen-2-yl-1H-indole. However, a comprehensive search of available scientific literature and databases did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for this compound.

The molecular formula for this compound is C₁₂H₉NS, with a molecular weight of approximately 199.27 g/mol [1][2][3]. While specific experimental spectra are not available, this guide provides general experimental protocols for acquiring such data and typical spectral regions for related compounds to aid researchers in the characterization of this and similar molecules.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic techniques used in the characterization of heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: A 300, 400, or 500 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 75, 101, or 125 MHz spectrometer.

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method.

-

KBr Pellet: The sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

-

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹). For indole derivatives, characteristic peaks include the N-H stretch (around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations[4]. Thiophene derivatives show characteristic ring and C-H vibrations as well[5].

Mass Spectrometry (MS)

-

Instrumentation: An Electron Ionization (EI) mass spectrometer is often used for initial characterization. High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is used for accurate mass determination.

-

Sample Introduction: The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Data Acquisition: In EI-MS, the sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and fragment ions are detected. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (approximately 199 for C₁₂H₉NS)[1].

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Without the actual experimental data for this compound, a detailed analysis and presentation in tabular format are not possible. Researchers synthesizing this compound are encouraged to perform the analyses as described in the protocols above to obtain the necessary data for its complete structural elucidation and characterization.

References

- 1. This compound | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 243972-30-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. researchgate.net [researchgate.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 6-Thiophen-2-yl-1H-indole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-thiophen-2-yl-1H-indole and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and antiviral activities. This document details experimental protocols for the synthesis and evaluation of these compounds, presents quantitative biological data in structured tables, and visualizes key signaling pathways and experimental workflows.

Core Structure and Chemical Properties

This compound is a heterocyclic molecule with the chemical formula C₁₂H₉NS. Its structure consists of an indole ring system substituted with a thiophene ring at the 6-position.

Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 199.27 g/mol |

| Molecular Formula | C₁₂H₉NS |

| IUPAC Name | 6-(thiophen-2-yl)-1H-indole |

| CAS Number | 243972-30-7 |

| Appearance | Solid |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often involves standard heterocyclic chemistry reactions. A common strategy for creating derivatives is the electrophilic substitution on the indole ring, particularly at the 3-position.

General Synthesis of Bis(indolyl)methane Derivatives

A prevalent class of derivatives are the bis(indolyl)methanes, which can be synthesized through the condensation of 2-(thiophen-2-yl)-1H-indole with various aldehydes.

Experimental Protocol: Synthesis of 3,3'-(Phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole)

This protocol is adapted from the synthesis of similar bis(indolyl)methane structures.

-

Reaction Setup: In a round-bottom flask, dissolve 2-(thiophen-2-yl)-1H-indole (2 mmol) in a suitable solvent such as ethanol or dichloromethane.

-

Addition of Aldehyde: Add benzaldehyde (1 mmol) to the solution.

-

Catalyst Addition: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., silicagel-supported sulfuric acid (SSA), InCl₃, or I₂) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or under gentle heating for a period ranging from 30 minutes to a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bis(indolyl)methane derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and virology.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this compound derivatives. Bis(indolyl)methane derivatives, in particular, have shown promising activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of Bis(indolyl)methane Derivatives

The following table summarizes the in vitro anticancer activity of selected 3,3'-(arylmethylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives against the HCT-116 human colon cancer cell line.

| Compound ID | Aryl Substituent | IC₅₀ (µM) against HCT-116[2] |

| 4a | Phenyl | 10.5 ± 0.07 |

| 4c | 4-Chlorophenyl | 11.9 ± 0.05 |

| 4g | 4-Nitrophenyl | 7.1 ± 0.07 |

These compounds have been shown to induce cell cycle arrest at the S and G2/M phases and modulate the expression of microRNAs involved in cancer progression. Specifically, they upregulate tumor-suppressive miRNAs (miR-30c, miR-107) and downregulate oncogenic miRNAs (miR-25), as well as oncogenes like IL-6 and c-Myc[2].

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Indole Derivatives

Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes a general method for analyzing the cell cycle distribution of cancer cells treated with this compound derivatives.

-

Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Collect both floating and adherent cells. Wash with phosphate-buffered saline (PBS) and centrifuge.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Derivatives of 2-(thiophen-2-yl)-1H-indole have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.

Quantitative Data: HIV-1 Reverse Transcriptase Inhibition

The following table presents the in vitro inhibitory activity of selected 2-(thiophen-2-yl)-1H-indole derivatives against HIV-1 RT.

| Compound ID | Structure | IC₅₀ (nM) against HIV-1 RT[3] |

| 7b | α-hydroxyphosphonate adduct | 7.48 |

| 8a | Ethylene derivative | 4.55 |

| 8b | Ethylene derivative | 2.93 |

| 9a | Not specified | 4.09 |

| 12 | Thioaldehyde derivative | 3.54 |

| Efavirenz | (Reference Drug) | 6.03 |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive method for assessing the inhibitory activity of compounds against HIV-1 RT.

-

Reaction Plate Setup: In a 96-well plate, add the reaction buffer containing the template-primer, dNTPs, and the test compound at various concentrations.

-

Enzyme Addition: Add a known amount of recombinant HIV-1 RT to each well to initiate the reverse transcription reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

-

Detection: Stop the reaction and detect the newly synthesized DNA using a colorimetric method. This often involves the incorporation of labeled nucleotides (e.g., biotin-dUTP and digoxigenin-dUTP) during the reaction. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which then reacts with a chromogenic substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Workflows

Systematic workflows are essential in drug discovery for the efficient identification and characterization of lead compounds.

Workflow Diagram: High-Throughput Screening for Anticancer Compounds

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating potent and diverse biological activities. The synthetic accessibility of this core allows for the generation of large libraries of compounds for screening. The promising anticancer and anti-HIV activities, coupled with the potential to modulate key signaling pathways, make this class of compounds a fertile ground for further drug discovery and development efforts. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives.

References

Preliminary Biological Screening of Thiophen-yl-Indole Scaffolds: A Technical Guide Focused on 2-(Thiophen-2-yl)-1H-indole Derivatives

Introduction

The convergence of indole and thiophene moieties in a single molecular framework presents a compelling strategy in medicinal chemistry. Both heterocycles are well-established pharmacophores, contributing to the biological activity of a wide array of natural products and synthetic drugs. The thiophen-yl-indole scaffold, therefore, represents a promising area for the discovery of novel therapeutic agents. While the specific biological activities of 6-thiophen-2-yl-1H-indole are not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of the preliminary biological screening of its structural isomer, 2-(thiophen-2-yl)-1H-indole, and its derivatives. The insights gleaned from these closely related compounds offer a valuable starting point for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class. This document details the synthesis, anticancer activity, and mechanism of action of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, providing a robust foundation for future research into related structures, including this compound.

Synthesis of (Methylene)bis(2-thiophen-2-yl)-1H-indole Derivatives

A plausible synthetic route for the creation of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives involves the reaction of 2-(thiophen-2-yl)-1H-indole with various aldehydes.[1][2] This reaction is often catalyzed by an acid.

Experimental Protocol: General Synthesis of (Methylene)bis(2-thiophen-2-yl)-1H-indole) Derivatives [1][2]

-

A mixture of 2-(thiophen-2-yl)-1H-indole (2 mmol) and a selected aldehyde (1 mmol) is prepared.

-

A catalytic amount of silica sulfuric acid (SSA) is added to the mixture.

-

The reaction mixture is stirred under solvent-free conditions or in a suitable solvent such as ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve filtration if the product precipitates, or extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR and 13C NMR.

Anticancer Activity Screening

Derivatives of the 2-(thiophen-2-yl)-1H-indole scaffold have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Notably, several (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have demonstrated selective cytotoxicity against the HCT-116 human colon carcinoma cell line.[1][3]

Data Presentation: Cytotoxicity of 2-(Thiophen-2-yl)-1H-indole Derivatives against HCT-116 Cells

The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.

| Compound ID | Derivative Structure (Substitution on Methylene Bridge) | IC50 (µM/ml) against HCT-116[1][3] |

| 4g | 4-Chlorophenyl | 7.1 ± 0.07 |

| 4a | Phenyl | 10.5 ± 0.07 |

| 4c | 4-Methoxyphenyl | 11.9 ± 0.05 |

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity[4][5][6]

-

Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/ml) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

Further investigations into the mechanism of action of the active 2-(thiophen-2-yl)-1H-indole derivatives in HCT-116 cells have revealed their ability to induce cell cycle arrest and modulate key signaling pathways involved in cancer progression.[1][3]

Cell Cycle Analysis

Flow cytometry analysis has shown that treatment with these compounds leads to an accumulation of cells in the S and G2/M phases of the cell cycle, indicating an inhibition of cell cycle progression at these checkpoints.[1]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [4][5]

-

Cell Treatment: HCT-116 cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Signaling Pathway Modulation

The anticancer effects of these derivatives are associated with the modulation of a signaling pathway involving the downregulation of oncogenic microRNA (miR-25) and key proteins such as Interleukin-6 (IL-6) and c-Myc.[1][3] The downregulation of these oncogenic markers contributes to the observed cell cycle arrest and inhibition of cancer cell proliferation.

Discussion and Future Perspectives

The preliminary biological screening of 2-(thiophen-2-yl)-1H-indole derivatives has revealed promising anticancer activity, particularly against colon cancer cells. The observed mechanism of action, involving cell cycle arrest and downregulation of key oncogenic markers, provides a strong rationale for further development of this scaffold.

While direct experimental data for this compound is currently unavailable, the potent activity of its isomer suggests that the 6-substituted analogue may also possess valuable biological properties. The electronic and steric differences between the 2- and 6-positions on the indole ring will likely influence the compound's interaction with biological targets, potentially leading to a different activity profile.

Future research should focus on the direct synthesis and comprehensive biological screening of this compound. This should include not only anticancer assays but also screening for antimicrobial and anti-inflammatory activities, given the known properties of both indole and thiophene heterocycles. A thorough investigation of its mechanism of action and potential molecular targets will be crucial for its development as a therapeutic lead.

This technical guide has summarized the available preliminary biological screening data for derivatives of the 2-(thiophen-2-yl)-1H-indole scaffold. The significant in vitro anticancer activity against HCT-116 colon cancer cells, coupled with a defined mechanism of action involving cell cycle arrest and modulation of the miR-25/IL-6/c-Myc signaling pathway, highlights the therapeutic potential of this chemical class. These findings provide a strong impetus for the synthesis and detailed biological evaluation of the this compound isomer, which remains a promising yet underexplored candidate for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2015-610 [excli.de]

Potential Therapeutic Areas for 6-Thiophen-2-yl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The hybrid scaffold of 6-thiophen-2-yl-1H-indole, which integrates both thiophene and indole moieties, represents a promising area of investigation for novel therapeutic agents. While specific data on the this compound isomer is limited, extensive research into structurally related thiophene-indole compounds has revealed significant potential in several key therapeutic areas, most notably in oncology and infectious diseases. This technical guide provides a comprehensive overview of these potential applications, supported by quantitative data from analogous compounds, detailed experimental protocols for validation, and visual representations of proposed mechanisms of action.

Anticancer Activity

Thiophene-indole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, with a particular emphasis on colorectal carcinoma. The primary proposed mechanism of action involves the induction of cell cycle arrest, a critical pathway for controlling cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 2-(thiophen-2-yl)-1H-indole derivatives against the human colorectal carcinoma cell line, HCT-116.

| Compound ID | Structure | IC50 (µM) against HCT-116 Cells | Reference |

| 4g | 3,3'-((4-(dimethylamino)phenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | 7.1 ± 0.07 | [1][2] |

| 4a | 3,3'-(phenylmethylene)bis(2-(thiophen-2-yl)-1H-indole) | 10.5 ± 0.07 | [1][2] |

| 4c | 3,3'-((4-chlorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) | 11.9 ± 0.05 | [1][2] |

| Doxorubicin | Standard of Care | Not explicitly stated, used as a positive control. | [1] |

Proposed Signaling Pathway

The anticancer activity of these derivatives is believed to be mediated through the induction of cell cycle arrest at the S and G2/M phases. This is accompanied by the upregulation of tumor suppressor microRNAs (miR-30C and miR-107) and the downregulation of oncogenic miR-25, Interleukin-6 (IL-6), and c-Myc levels.[1][2] This suggests a potential interaction with DNA synthesis and cell cycle regulatory pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HCT-116 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-indole derivatives and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

References

Methodological & Application

Application Notes and Protocols for the Purification of 6-Thiophen-2-yl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Thiophen-2-yl-1H-indole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both indole and thiophene moieties in pharmacologically active molecules.[1][2] The indole nucleus is a core structure in numerous natural products and synthetic drugs with a wide range of biological activities.[1][3] Similarly, thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, present in several FDA-approved drugs.[2] The synthesis of such hybrid molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification techniques are essential to obtain high-purity this compound for subsequent biological evaluation and development.

This document provides detailed application notes and protocols for the purification of this compound, focusing on column chromatography, with additional guidance on recrystallization and extraction techniques.

Data Presentation

Effective purification is critical to isolate the target compound from potential impurities. The choice of purification technique and specific conditions can significantly impact the final purity and overall yield. The following tables summarize representative data for the purification of this compound using column chromatography and potential outcomes of recrystallization trials.

Table 1: Representative Data for Column Chromatography Purification of this compound

| Parameter | Condition/Value | Source/Comment |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for indole derivatives. |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane | A common and effective eluent system.[4] |

| Initial Eluent | 2% Ethyl Acetate in Hexane | To elute non-polar impurities. |

| Final Eluent | 20% Ethyl Acetate in Hexane | To elute the target compound. |

| Crude Sample Load | 1 g | Representative loading for a medium-sized column. |

| Purified Yield | 750 mg (75%) | Illustrative yield after chromatography. |

| Purity (Post-Column) | >98% (by HPLC) | Typical purity achievable with this method.[5] |

| Rf of Target Compound | ~0.3 (in 10% EtOAc/Hexane) | Optimal Rf for good separation on a column.[4] |

Table 2: Illustrative Recrystallization Solvent Screening for this compound

| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Estimated Recovery | Purity Improvement |

| Ethanol | Soluble | Very Soluble | Poor | Low | Minor |

| Methanol | Soluble | Very Soluble | Poor | Low | Minor |

| Hexane | Insoluble | Sparingly Soluble | Good | Moderate | Good |

| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Excellent | High | Excellent |

| Dichloromethane | Soluble | Very Soluble | Poor | Low | Minor |

| Toluene | Sparingly Soluble | Soluble | Good | Moderate | Good |

Experimental Protocols

The following protocols provide detailed methodologies for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography. Optimization of the solvent gradient may be required based on the specific impurity profile of the crude material, as determined by Thin-Layer Chromatography (TLC).

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (optional, for deactivation)

-

Glass chromatography column

-

TLC plates (silica gel 60 F254)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

TLC Analysis of Crude Material:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%) to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[4]

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexane).

-

Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase bed.

-

Drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

-

Carefully apply the sample solution to the top of the silica gel bed.

-

For compounds with poor solubility, a dry loading technique is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[4]

-

-

Elution and Fraction Collection:

-

Begin elution with the low-polarity solvent system (e.g., 2% ethyl acetate in hexane) to remove non-polar impurities.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 2% to 20% ethyl acetate in hexane.

-

Collect fractions of a consistent volume throughout the elution process.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Troubleshooting:

-

Compound Degradation: Indole derivatives can be sensitive to acidic silica gel.[4] If degradation is observed (streaking or new spots on TLC), consider using silica gel deactivated with triethylamine (1-3% in the eluent) or an alternative stationary phase like alumina.[4]

-

Poor Separation: If the target compound co-elutes with impurities, optimize the solvent system with different solvent combinations or employ a shallower gradient.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Materials:

-

Crude this compound

-

A selection of solvents for screening (e.g., ethyl acetate, hexane, ethanol, toluene)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Ice bath

Procedure:

-

Solvent Selection:

-

In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

-

An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethyl acetate/hexane) can also be effective.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to completely dissolve the compound.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

-

Protocol 3: Liquid-Liquid Extraction

Liquid-liquid extraction can be used as a preliminary purification step to remove highly polar or non-polar impurities from the crude product before further purification by chromatography or recrystallization. The choice of solvents will depend on the nature of the impurities.

Materials:

-

Crude this compound

-

A pair of immiscible solvents (e.g., ethyl acetate and water, or dichloromethane and water)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution:

-

Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

-

-

Washing:

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of an immiscible aqueous phase (e.g., water, dilute acid, or dilute base, depending on the nature of the impurities to be removed).

-

Shake the funnel vigorously, venting periodically.

-

Allow the layers to separate and drain the aqueous layer.

-

Repeat the washing step as necessary.

-

-

Drying and Concentration:

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield the partially purified product.

-

Visualizations